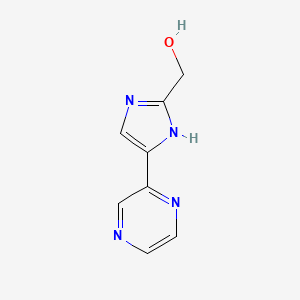
Thiazolidine-3-carboximidhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine-3-carboximidhydrazide is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: Thiazolidine-3-carboximidhydrazide can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems, green chemistry approaches, and continuous flow reactors to enhance the scalability and environmental sustainability of the process .
化学反応の分析
Types of Reactions: Thiazolidine-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms within the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
Thiazolidine-3-carboximidhydrazide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of thiazolidine-3-carboximidhydrazide involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives can act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, these compounds can modulate signaling pathways involved in inflammation and cancer progression .
類似化合物との比較
Thiazolidine-3-carboximidhydrazide can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act by activating peroxisome proliferator-activated receptors (PPARs).
Uniqueness: this compound stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and industrial products .
特性
分子式 |
C4H10N4S |
|---|---|
分子量 |
146.22 g/mol |
IUPAC名 |
N'-amino-1,3-thiazolidine-3-carboximidamide |
InChI |
InChI=1S/C4H10N4S/c5-4(7-6)8-1-2-9-3-8/h1-3,6H2,(H2,5,7) |
InChIキー |
NMIYJCWKIVEENR-UHFFFAOYSA-N |
異性体SMILES |
C1CSCN1/C(=N/N)/N |
正規SMILES |
C1CSCN1C(=NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


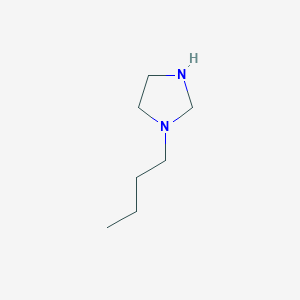
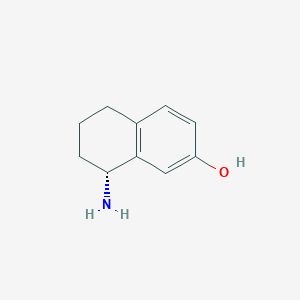
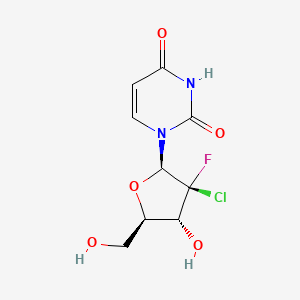
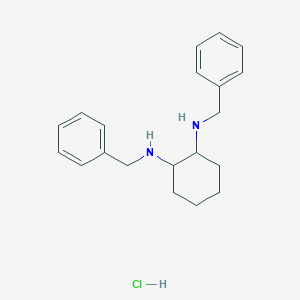
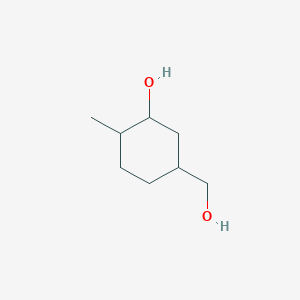
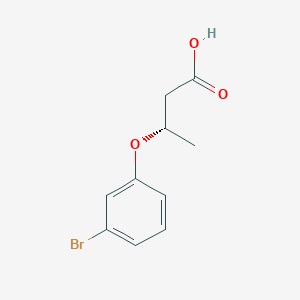
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
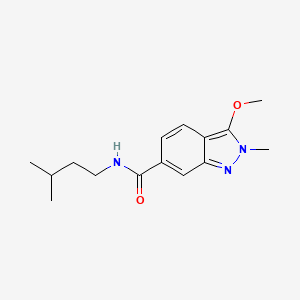
![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)

![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)

